HO-PEG15-OH

Vue d'ensemble

Description

PEG16 is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Applications De Recherche Scientifique

Liaison PROTAC

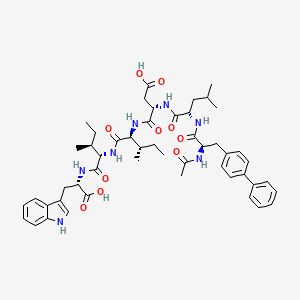

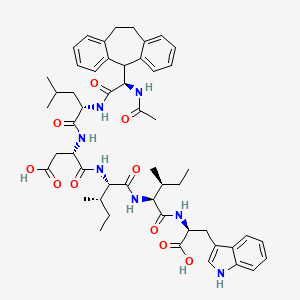

HO-PEG15-OH est un lieur PROTAC à base de polyéthylène glycol (PEG) . Il peut être utilisé dans la synthèse d'une série de PROTAC . Les PROTAC (chimères de ciblage de la protéolyse) sont une classe de médicaments qui agissent en recrutant une ligase E3 ubiquitine pour marquer une protéine spécifique en vue de sa dégradation .

Chromatographie et électrophorèse

Le PEG16 a été utilisé comme modificateur de la phase mobile en électrophorèse capillaire (EC) ainsi que dans les méthodes de chromatographie liquide d'échange d'ions, d'exclusion de taille et d'interaction hydrophobe (CL) . En présence de PEG, la rétention en CL des macromolécules est modifiée et la stabilité de leur structure est maintenue .

Chromatographie en phase gazeuse

En chromatographie en phase gazeuse, des phases stationnaires à base de PEG ont été appliquées pour la séparation des analytes polaires . Cela permet la séparation et l'analyse de mélanges complexes de produits chimiques .

Milieu d'extraction

Le PEG peut également servir de milieu d'extraction dans les systèmes de microextraction en phase solide et de deux phases aqueuses . Ceci le rend utile dans l'extraction et la purification de divers composés .

Conjugaison médicamenteuse

En raison de sa faible toxicité et de sa faible biodégradabilité, le PEG a été conjugué à des médicaments . Cela peut améliorer la solubilité des médicaments, augmenter la stabilité conformationnelle, prolonger la demi-vie biologique et réduire l'antigénicité .

Bioconjugaison avec des biomolécules

Le PEG a été largement utilisé dans la recherche, l'industrie, la thérapeutique et les produits de diagnostic . Il a été conjugué à des peptides, des protéines, des saccharides, des oligonucléotides, des lipides, des liposomes et des biomatériaux . Cela peut améliorer les propriétés de ces biomolécules, les rendant plus appropriées pour diverses applications .

Mécanisme D'action

Target of Action

HO-PEG15-OH, also known as 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol or PEG16, is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs. It connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation. By facilitating the formation of PROTACs, this compound indirectly influences the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .

Pharmacokinetics

As a polyethylene glycol (peg) derivative, it is expected to have good solubility and stability

Result of Action

The result of the action of this compound is the selective degradation of target proteins. By acting as a linker in PROTACs, it enables the degradation of specific proteins, which can have various molecular and cellular effects depending on the target protein .

Propriétés

IUPAC Name |

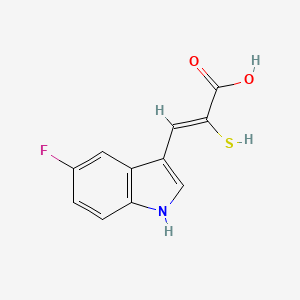

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62O16/c31-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-27-45-29-30-46-28-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-32/h31-32H,1-30H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTQQPNDSWCHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183015 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28821-35-4 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28821-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028821354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontane-1,44-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does PEG16 influence the self-assembly behavior of molecules?

A: Research shows that PEG16 can significantly impact the self-assembly of molecules, particularly in the formation of supramolecular structures. For instance, when used as a solubilizing ligand in amphiphilic platinum(II) complexes, PEG16 promotes the formation of one-dimensional nanofibers. The length of the PEG chain plays a crucial role in this process. Complexes with PEG16 formed stable, uniform fibers with lengths up to 400 nm. Interestingly, shorter PEG chains, like PEG12 and PEG7, led to the formation of less stable fibers or even two-dimensional platelets. [] This highlights the influence of PEG chain length on the resulting supramolecular morphology.

Q2: Can you elaborate on the role of PEG16 in controlling the dimensions of supramolecular structures?

A: PEG16 demonstrates a unique ability to control the dimensions of supramolecular structures through a process akin to "living supramolecular polymerization." [] This process involves the initial formation of short fiber "seeds" which then elongate upon the addition of more PEG16-containing complex. The final fiber length can be controlled by adjusting the ratio of the complex to the initial seed concentration. This level of control over size and morphology is crucial for various applications, including drug delivery and material design.

Q3: How does PEG16 contribute to the stability of these self-assembled structures?

A: The presence of PEG16 can significantly enhance the stability of self-assembled structures. In the case of the platinum(II) complex nanofibers, those formed with PEG16 remained stable in solution for at least a week, exhibiting minimal changes in length distribution. [] This "static" behavior suggests that PEG16 effectively suppresses interfiber exchange processes, thus enhancing the stability of the resulting nanostructures.

Q4: What are some other interesting applications of PEG16 in materials science?

A: Beyond its role in supramolecular self-assembly, PEG16 finds applications in other areas of materials science. For example, researchers have utilized PEG16 in the synthesis of polycarboxylate superplasticizers for concrete. [] These superplasticizers, incorporating PEG16, effectively improve the fluidity of cement paste, leading to enhanced workability and performance characteristics in concrete applications.

Q5: How does PEG16 contribute to the properties of hybrid lipid-polymer vesicles?

A: Recent studies demonstrate that incorporating PEG16 into low-molecular-weight biodegradable block co-polymers enables the formation of hybrid lipid-polymer vesicles. [] While these polymers alone struggle to self-assemble into stable vesicles, the presence of PEG16, alongside phospholipids, promotes their formation. These hybrid vesicles exhibit desired characteristics like size control, bilayer formation, and small molecule encapsulation capabilities, making them attractive for drug delivery applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,11-Dihydro[1]benzothiopyrano[4,3-b]indole](/img/structure/B1679109.png)

![sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1679115.png)

![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)

![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)